molecular formula C18H23N3O4 B12968406 tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12968406
M. Wt: 345.4 g/mol
InChI Key: ZVIRABBCJUKWNV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the hydroxyphenyl group and the pyrrolidine moiety. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

    Tert-butyl (S)-2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate imparts unique properties, such as the ability to form hydrogen bonds and participate in specific biological interactions. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)24-17(23)21-10-4-5-13(21)11-15-19-16(20-25-15)12-6-8-14(22)9-7-12/h6-9,13,22H,4-5,10-11H2,1-3H3/t13-/m0/s1

InChI Key

ZVIRABBCJUKWNV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.